molecular formula C14H8F2O3 B1211834 4-Fluorobenzoic Anhydride CAS No. 25569-77-1

4-Fluorobenzoic Anhydride

Cat. No.: B1211834
CAS No.: 25569-77-1
M. Wt: 262.21 g/mol
InChI Key: BBLXFRIGTQYGOT-UHFFFAOYSA-N
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Description

4-Fluorobenzoic Anhydride is an organic compound with the molecular formula C14H8F2O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a fluorine atom. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Biochemical Analysis

Biochemical Properties

4-Fluorobenzoic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. One notable interaction is with the A1 adenosine receptor, where benzoylthiophenes, derived from this compound, act as allosteric enhancers of agonist activity . This interaction enhances the receptor’s response to its natural ligand, leading to increased cellular signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with the A1 adenosine receptor can lead to changes in intracellular cyclic adenosine monophosphate (cAMP) levels, affecting various downstream signaling pathways . Additionally, this compound can impact gene expression by altering the transcriptional activity of specific genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, the compound’s interaction with the A1 adenosine receptor involves binding to an allosteric site, which enhances the receptor’s response to its natural ligand . This binding interaction can lead to changes in the receptor’s conformation, increasing its affinity for the ligand and enhancing signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular signaling and metabolic processes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its conversion into different metabolites. One of the primary metabolic pathways involves the conversion of this compound to 4-fluorobenzoic acid, which can further undergo biotransformation to form other metabolites . These metabolic processes can affect the levels of specific metabolites and influence metabolic flux within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . For example, the compound may be transported into cells via specific transporters and then bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins to exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzoic Anhydride can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzoic acid with a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acid chloride. This intermediate is then reacted with a base, such as pyridine, to yield this compound .

Another method involves the use of tosyl chloride (TsCl) in the presence of potassium carbonate (K2CO3) in dry acetonitrile (CH3CN). The reaction mixture is stirred at room temperature for a specific period, resulting in the formation of the anhydride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar dehydrating agents and bases. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzoic Anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 4-fluorobenzoic acid.

    Aminolysis: Reacts with amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous solutions.

    Aminolysis: Conducted using primary or secondary amines under mild conditions.

    Alcoholysis: Performed with alcohols in the presence of a catalyst or under acidic conditions.

Major Products Formed

Scientific Research Applications

4-Fluorobenzoic Anhydride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzoic Acid: The parent acid of 4-Fluorobenzoic Anhydride.

    4-Fluorobenzoyl Chloride: The acid chloride derivative.

    4-Fluorobenzamide: The amide derivative.

Uniqueness

This compound is unique due to its anhydride functional group, which makes it more reactive than its acid and amide counterparts. This increased reactivity allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(4-fluorobenzoyl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2O3/c15-11-5-1-9(2-6-11)13(17)19-14(18)10-3-7-12(16)8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLXFRIGTQYGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342180
Record name 4-Fluorobenzoic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25569-77-1
Record name 4-Fluorobenzoic Anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROBENZOIC ANHYDRIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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